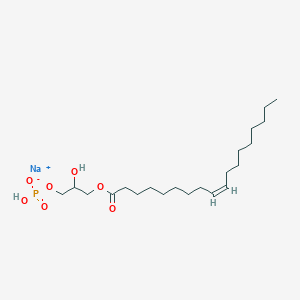

Oleoyl-lysophosphatidic acid

Description

Properties

IUPAC Name |

sodium;[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRLSUFHELJJAB-KVVVOXFISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015745 | |

| Record name | Sodium 1-oleoyl lysophosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22556-62-3 | |

| Record name | Oleoyl-lysophosphatidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022556623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 1-oleoyl lysophosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Oleoyl-Lysophosphatidic Acid (18:1 LPA)

Discovery, Signaling Architecture, and Therapeutic Applications[1][2][3]

Abstract

Oleoyl-lysophosphatidic acid (18:1 LPA) represents the prototypical bioactive species of the lysophosphatidic acid family.[1][2] Once dismissed as a metabolic intermediate, it is now recognized as a potent phospholipid growth factor driving neurogenesis, wound healing, and tumor metastasis. This guide details the historical trajectory of 18:1 LPA from its identification as "Darmstoff" to its current status as a target in fibrotic and oncologic drug development. It provides rigorous signaling maps, comparative potency data, and validated protocols for its quantification and synthesis.

Introduction: The Chemical Entity

Oleoyl-LPA (1-oleoyl-2-hydroxy-sn-glycero-3-phosphate) is the most biologically abundant and potent isoform of LPA in human plasma. Structurally, it consists of a glycerol backbone, a phosphate headgroup at the sn-3 position, and a single oleic acid (18:1) chain at the sn-1 position.

Unlike inert membrane lipids, 18:1 LPA acts as an extracellular signaling molecule with high affinity for G-protein-coupled receptors (LPAR1–6). Its structural specificity—particularly the mono-unsaturated acyl chain—confers optimal binding kinetics for the Edg-family receptors (LPA1–3), distinguishing it from saturated analogs like Palmitoyl-LPA (16:0).

Historical Genesis: From "Darmstoff" to Bioactive Lipid

The discovery of LPA was not a linear path but a convergence of vascular biology, platelet research, and neurobiology.

Phase I: The "Darmstoff" Era (1950s–1970s)

In 1957, Vogt isolated a smooth-muscle contracting substance from the intestine, terming it "Darmstoff." Initial characterization revealed it as an acidic phospholipid mixture. It wasn't until the late 1970s that Tokumura et al. fractionated soybean lecithin and identified lysophosphatidic acid as the active vasoactive component, capable of inducing transient hypertension in rats and hypotension in cats.

Phase II: The Platelet Connection (1980s–1990s)

The transition from pharmacological curiosity to physiological mediator occurred when it was discovered that thrombin-activated platelets release significant quantities of LPA. This finding explained why LPA is abundant in serum (up to 10 µM) but virtually absent in plasma (<0.1 µM), establishing it as a key marker of coagulation and wound healing.

Phase III: The Receptor Revolution (1996)

The molecular mechanism remained elusive until Jerold Chun’s group identified the first high-affinity receptor, vzg-1 (ventricular zone gene-1), later renamed LPA1 . This 41 kDa GPCR was found to mediate neurogenesis and cortical folding. Simultaneously, Moolenaar’s group elucidated the G-protein coupling, demonstrating that LPA drives neurite retraction via the

Phase IV: The Autotaxin Link (2002)

The mystery of extracellular LPA production was solved with the identification of Autotaxin (ATX) , a lyso-phospholipase D (lysoPLD). Originally isolated as a tumor motility factor, ATX was found to cleave the choline headgroup from Lysophosphatidylcholine (LPC) to generate LPA, linking inflammation and cancer metabolism directly to LPA signaling.

Visualization: Timeline of Discovery

Figure 1: Chronological evolution of Oleoyl-LPA from a crude extract to a validated drug target.

Mechanistic Architecture

Oleoyl-LPA acts as a "biased agonist" depending on the receptor subtype expressed. The 18:1 isoform shows the highest potency for LPA1 and LPA2 , driving robust calcium mobilization and cytoskeletal rearrangement.

Signaling Pathway Map

Figure 2: Signal transduction cascades initiated by Oleoyl-LPA binding to Edg-family receptors.

Comparative Potency Analysis

The biological activity of LPA is strictly governed by acyl chain length and saturation. 18:1 LPA is consistently the most potent agonist for the primary receptors involved in fibrosis and pain (LPA1).

Table 1: Receptor Potency and Specificity of LPA Species

| LPA Species | Common Name | LPA1 Potency ( | LPA2 Potency ( | LPA3 Potency | Primary Physiological Role |

| 18:1 LPA | Oleoyl-LPA | High (~10–50 nM) | High (~10–50 nM) | Moderate | Neurogenesis, Fibrosis, Pain |

| 16:0 LPA | Palmitoyl-LPA | Moderate (~200 nM) | Moderate | Low | General signaling |

| 18:0 LPA | Stearoyl-LPA | Low (>1000 nM) | Low | Very Low | Metabolic intermediate |

| 20:4 LPA | Arachidonoyl-LPA | High | High | High | Inflammation (LPA3 preference) |

| Alkyl-LPA | Ether-LPA | Moderate | Low | Low | Platelet activation (LPA5 preference) |

Note:

Technical Protocols

Protocol A: LC-MS/MS Quantification of Oleoyl-LPA

Purpose: Precise quantification of 18:1 LPA in plasma or tissue homogenates for biomarker validation.

Reagents:

-

Internal Standard (IS): 17:0 LPA (1-heptadecanoyl-sn-glycero-3-phosphate).

-

Extraction Solvent: Methanol/Chloroform (2:1 v/v).

-

Mobile Phase A: Methanol/Water/Formic Acid (60:40:0.5) + 5mM Ammonium Formate.

-

Mobile Phase B: Methanol/Acetonitrile/Formic Acid (60:40:0.5) + 5mM Ammonium Formate.

Step-by-Step Workflow:

-

Sample Prep: Aliquot 100 µL of plasma/homogenate into a siliconized tube (LPA adheres to glass).

-

Spike IS: Add 10 µL of 17:0 LPA (1 µM) as internal standard.

-

Lipid Extraction: Add 300 µL of acidified Methanol (pH 4.0) to precipitate proteins and neutralize charge repulsion. Vortex 30s.

-

Phase Separation: Add 600 µL Chloroform. Vortex 1 min. Centrifuge at 10,000 x g for 5 min.

-

Recovery: Collect the lower organic phase. Evaporate to dryness under

stream. -

Reconstitution: Resuspend residue in 100 µL Methanol.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

-

Mode: Negative Ion Electrospray (ESI-).

-

MRM Transition (18:1 LPA): Monitor m/z 435.2

153.0 (Phosphate headgroup). -

MRM Transition (17:0 IS): Monitor m/z 423.2

153.0.

-

Protocol B: In Vitro Enzymatic Generation (Autotaxin Assay)

Purpose: Generating fresh, bioactive 18:1 LPA from LPC precursors for cell signaling assays.

-

Substrate: Prepare 100 µM 18:1 LPC (1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM

). -

Enzyme: Add recombinant human Autotaxin (ATX) (final conc. 10 nM).

-

Incubation: Incubate at 37°C for 60 minutes.

-

Validation: Use the Choline Release Assay (colorimetric/fluorometric) to verify conversion, as ATX releases one choline molecule for every LPA molecule generated.

-

Application: Use the reaction supernatant directly on cells (e.g., scratch wound assay) to observe LPA-mediated migration.

References

-

Vogt, W. (1957). The chemical nature of Darmstoff. Journal of Physiology, 137(1), 154-167. Link

-

Tokumura, A., et al. (1978). Identification of lysophosphatidic acid as a vasoactive phospholipid. Journal of Biochemistry, 83(3), 959-967. Link

-

Eichholtz, T., Jalink, K., Fahrenfort, I., & Moolenaar, W. H. (1993). The bioactive phospholipid lysophosphatidic acid is released from activated platelets.[3] Biochemical Journal, 291(Pt 3), 677–680. Link

-

Hecht, J. H., Weiner, J. A., Post, S. R., & Chun, J. (1996). Ventricular zone gene-1 (vzg-1) encodes a lysophosphatidic acid receptor expressed in neurogenic regions of the developing cerebral cortex. Journal of Cell Biology, 135(4), 1071–1083. Link

-

Umezu-Goto, M., et al. (2002). Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production. Journal of Cell Biology, 158(2), 227–233. Link

-

Yung, Y. C., Stoddard, N. C., & Chun, J. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research, 55(7), 1192–1214. Link

-

Inoue, M., et al. (2004).[4] Initiation of neuropathic pain requires lysophosphatidic acid receptor signaling. Nature Medicine, 10, 712–718. Link

Sources

- 1. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The bioactive phospholipid lysophosphatidic acid is released from activated platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Roles of Oleoyl-Lysophosphatidic Acid: A Technical Guide to its Biological Functions and Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Oleoyl-lysophosphatidic acid (Oleoyl-LPA or 18:1 LPA) is a prominent and potent bioactive lipid mediator implicated in a vast array of physiological and pathophysiological processes. As a key member of the lysophosphatidic acid family, this signaling molecule exerts its influence by activating a specific set of G protein-coupled receptors (GPCRs), thereby initiating a cascade of intracellular events that govern cell behavior. This in-depth technical guide provides a comprehensive overview of the biological functions and activities of Oleoyl-LPA, delving into its signaling pathways, its roles in critical disease states such as cancer and fibrosis, and detailed methodologies for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and target the intricate signaling networks orchestrated by Oleoyl-LPA.

Introduction: The Significance of Oleoyl-LPA

Lysophosphatidic acid (LPA) is a simple phospholipid, yet it commands a complex and diverse range of biological responses.[1][2] Among the various LPA species, which differ in the length and saturation of their acyl chain, 1-oleoyl-lysophosphatidic acid (LPA 18:1) is one of the most abundant and biologically active forms found in biological fluids like plasma and serum.[3][4] Its functions are extensive, ranging from the fundamental processes of cell proliferation, migration, and survival to more complex phenomena like wound healing, angiogenesis, and immune regulation.[1][5]

The profound influence of Oleoyl-LPA stems from its ability to act as an extracellular signaling molecule, binding with high affinity to a family of at least six cognate GPCRs, designated LPA receptors 1 through 6 (LPA₁₋₆).[3][4] The differential expression of these receptors across various cell types and their coupling to distinct heterotrimeric G proteins (Gαi/o, Gαq/11, Gα12/13, and Gαs) allows for a nuanced and context-dependent cellular response to Oleoyl-LPA stimulation.[3][6] Dysregulation of Oleoyl-LPA signaling is increasingly recognized as a key contributor to the pathogenesis of numerous diseases, including cancer, fibrosis, inflammation, and cardiovascular disorders, making it a compelling target for therapeutic intervention.[3][5]

Oleoyl-LPA Signaling Pathways: A Web of Intracellular Communication

The binding of Oleoyl-LPA to its cognate receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. The specific pathway activated is dependent on the LPA receptor subtype expressed by the cell and the G protein to which it couples.

G Protein Coupling and Downstream Effectors

The LPA₁₋₃ receptors, which belong to the endothelial differentiation gene (EDG) family, and the LPA₄₋₆ receptors, which are structurally distinct, couple to various G proteins to activate a range of downstream signaling cascades.[3]

-

Gαq/11 Pathway: Activation of Gαq/11 by receptors such as LPA₁ and LPA₃ leads to the stimulation of phospholipase C (PLC).[3][6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for processes like smooth muscle contraction and platelet aggregation.[2][3]

-

Gαi/o Pathway: Coupling to Gαi/o, a hallmark of LPA₁ receptor signaling, results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3] This pathway can also activate the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)-Akt pathways, which are central to cell proliferation, survival, and differentiation.[5]

-

Gα12/13 Pathway: Activation of Gα12/13, primarily through LPA₁ and LPA₂, engages the Rho family of small GTPases, including RhoA.[3] This leads to the activation of Rho-associated kinase (ROCK), which plays a pivotal role in cytoskeletal rearrangements, stress fiber formation, and cell migration.[3]

-

Gαs Pathway: While less common for the classical LPA receptors, LPA₄ has been shown to couple to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels.[4]

The intricate interplay of these signaling pathways allows Oleoyl-LPA to elicit a wide spectrum of cellular responses, highlighting its versatility as a signaling molecule.

Figure 1: Simplified Oleoyl-LPA signaling pathways.

Biological Functions and Pathophysiological Roles

The diverse signaling capabilities of Oleoyl-LPA translate into a wide range of biological functions and a significant role in the progression of various diseases.

Physiological Functions

-

Wound Healing and Tissue Repair: Oleoyl-LPA promotes the migration and proliferation of fibroblasts and keratinocytes, key events in the wound healing process.[1]

-

Angiogenesis: It stimulates the formation of new blood vessels by promoting endothelial cell migration and proliferation.[1]

-

Nervous System Development and Function: Oleoyl-LPA influences neuronal differentiation, neurite retraction, and synaptic transmission.[2][5]

-

Reproduction: It plays a role in various reproductive processes, including fertility.[3]

Pathophysiological Roles

-

Cancer: Elevated levels of Oleoyl-LPA are found in the tumor microenvironment of various cancers, including ovarian, breast, and prostate cancer.[1][3] It promotes tumor growth, survival, migration, and invasion, contributing to metastasis.[1][5]

-

Fibrosis: Oleoyl-LPA is a potent pro-fibrotic mediator, driving the differentiation of fibroblasts into myofibroblasts and promoting the excessive deposition of extracellular matrix, characteristic of fibrotic diseases in organs such as the lungs, kidneys, and liver.[7][8]

-

Inflammation: It can act as a pro-inflammatory molecule, contributing to the recruitment of immune cells and the production of inflammatory cytokines.[9]

-

Cardiovascular Disease: Oleoyl-LPA is implicated in atherosclerosis and thrombosis through its effects on platelet aggregation and smooth muscle cell proliferation.[1][5]

Quantitative Data on Oleoyl-LPA Activity

The biological activity of Oleoyl-LPA is concentration-dependent and receptor-specific. The following tables summarize key quantitative data related to its activity.

Table 1: Receptor Binding and Activation by Oleoyl-LPA

| Receptor | Binding Affinity (Kd) | Potency (EC₅₀) for Calcium Mobilization | Reference(s) |

| LPA₁ | ~2.08 nM | pEC₅₀: 7.25 | [1][10] |

| LPA₂ | - | pEC₅₀: 7.97 | [1] |

| LPA₃ | - | - | [3] |

| LPA₄ | ~45 nM | - | [4] |

Note: pEC₅₀ is the negative logarithm of the EC₅₀ value.

Table 2: Physiological and Pathological Concentrations of Oleoyl-LPA

| Biological Fluid | Physiological Concentration | Pathological Concentration (e.g., Cancer) | Reference(s) |

| Plasma | 0.1 - 1 µM | Can be significantly elevated | [3][4] |

| Serum | Up to 10 µM | - | [3][4] |

| Ascites Fluid (Ovarian Cancer) | - | Pronounced accumulation | [5] |

| Cerebrospinal Fluid (CNS Injury) | Low levels | Significantly elevated | [11] |

Experimental Protocols for Studying Oleoyl-LPA

A variety of in vitro and in vivo techniques are employed to investigate the biological functions of Oleoyl-LPA. This section provides an overview of key experimental protocols.

In Vitro Assays

This assay measures the increase in intracellular calcium concentration following LPA receptor activation, typically through Gαq/11 coupling.

Principle: Cells expressing the LPA receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4, or Indo-1). Upon receptor activation by Oleoyl-LPA, the release of intracellular calcium stores leads to an increase in fluorescence, which can be measured using a fluorescence plate reader or flow cytometer.[12]

Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing the target LPA receptor in a 96-well or 384-well plate and culture until they reach the desired confluency.

-

Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 1-5 µM Indo-1 AM) for 30-60 minutes at 37°C in the dark.[13]

-

Washing: Gently wash the cells twice with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.[13]

-

Compound Addition: Add varying concentrations of Oleoyl-LPA to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.[14]

-

Data Analysis: Determine the EC₅₀ value of Oleoyl-LPA by plotting the peak fluorescence response against the logarithm of the agonist concentration.

DMR is a label-free technology that provides a holistic view of cellular responses following receptor activation by detecting changes in the local refractive index at the bottom of the well.[15]

Principle: When a ligand binds to a GPCR, it induces a redistribution of cellular matter, which alters the refractive index near the sensor surface. This change is detected as a shift in the wavelength of reflected light, providing a real-time, integrated readout of the cellular response.[16]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells expressing the LPA receptor of interest onto a biosensor-integrated microplate and culture overnight.[16]

-

Cell Washing and Equilibration: Wash the cells with assay buffer and allow them to equilibrate in the instrument for at least 1 hour at 37°C.[16]

-

Baseline Reading: Establish a stable baseline reading for a few minutes before adding the compound.

-

Compound Addition: Add different concentrations of Oleoyl-LPA to the wells.

-

Signal Recording: Record the DMR signal (in picometers) in real-time for a defined period (e.g., 60 minutes).[1]

-

Data Analysis: Analyze the kinetic response to determine the potency (EC₅₀) and efficacy of Oleoyl-LPA.

This assay assesses the chemotactic effect of Oleoyl-LPA on cell migration.

Principle: Cells are placed in the upper chamber of a transwell insert, which has a porous membrane. A chemoattractant, in this case, Oleoyl-LPA, is placed in the lower chamber. The number of cells that migrate through the pores to the underside of the membrane is quantified.[17]

Step-by-Step Methodology:

-

Cell Preparation: Culture the cells of interest and serum-starve them for 12-24 hours before the assay to reduce basal migration.[17]

-

Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add serum-free medium containing different concentrations of Oleoyl-LPA to the lower chamber.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free medium and add them to the upper chamber of the inserts.

-

Incubation: Incubate the plate at 37°C for a period sufficient for cell migration to occur (typically 4-24 hours).

-

Cell Fixation and Staining: Remove the non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the lower surface with a fixative (e.g., 70% ethanol) and stain them with a dye such as crystal violet.[18]

-

Quantification: Count the number of migrated cells in several microscopic fields or elute the stain and measure its absorbance.

In Vivo Models

This is a widely used model to study the pro-fibrotic effects of Oleoyl-LPA in the lung.

Principle: Intratracheal or subcutaneous administration of the chemotherapeutic agent bleomycin induces lung injury and subsequent fibrosis, a process in which LPA signaling, particularly through the LPA₁ receptor, plays a critical role.[19]

Step-by-Step Methodology:

-

Animal Model: Use wild-type mice or mice with genetic modifications in the LPA signaling pathway (e.g., LPA₁ knockout mice).

-

Bleomycin Administration: Anesthetize the mice and administer a single dose of bleomycin (e.g., 1-3 U/kg) via intratracheal instillation or daily subcutaneous injections.[19]

-

Monitoring: Monitor the animals for signs of distress and weight loss.

-

Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days post-bleomycin), euthanize the animals and harvest the lungs.

-

Fibrosis Assessment: Evaluate the extent of fibrosis by:

-

Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition.

-

Hydroxyproline Assay: Quantify the total collagen content in the lung tissue.

-

Gene Expression Analysis: Measure the mRNA levels of pro-fibrotic markers such as collagen I and α-smooth muscle actin (α-SMA) by qPCR.

-

Quantification of Oleoyl-LPA

LC-MS/MS is the gold standard for the accurate and sensitive quantification of Oleoyl-LPA in biological samples.[9]

Figure 2: Workflow for Oleoyl-LPA quantification by LC-MS/MS.

Step-by-Step Methodology:

-

Sample Collection and Preparation: Collect biological samples (e.g., plasma, serum, tissue homogenates) and store them at -80°C.

-

Lipid Extraction: Extract lipids from the sample using a suitable method, such as the Folch method (chloroform/methanol) or a methyl-tert-butyl ether (MTBE)-based extraction, in the presence of an internal standard (e.g., a deuterated or odd-chain LPA).[20][21]

-

Liquid Chromatography (LC) Separation: Separate the extracted lipids using reversed-phase liquid chromatography.

-

Tandem Mass Spectrometry (MS/MS) Detection: Introduce the eluent from the LC column into a tandem mass spectrometer. Use multiple reaction monitoring (MRM) mode to specifically detect and quantify Oleoyl-LPA based on its precursor and product ion transitions.

-

Quantification: Generate a standard curve using known concentrations of an Oleoyl-LPA standard and calculate the concentration of Oleoyl-LPA in the samples by comparing their peak areas to the standard curve.

Conclusion and Future Directions

Oleoyl-lysophosphatidic acid is a pivotal signaling lipid with a profound impact on a wide range of cellular and organismal functions. Its intricate signaling network, mediated by a family of specific GPCRs, presents both a challenge and an opportunity for researchers and drug developers. A thorough understanding of the biological activities of Oleoyl-LPA and the methodologies to study them is crucial for unraveling its role in health and disease.

Future research will likely focus on further dissecting the context-dependent signaling of Oleoyl-LPA, identifying novel downstream effectors, and elucidating the mechanisms of receptor cross-talk. The development of more specific and potent pharmacological tools, including receptor-subtype-selective agonists and antagonists, will be instrumental in validating the therapeutic potential of targeting the Oleoyl-LPA signaling axis for a variety of pathological conditions. The in-depth technical guidance provided in this document aims to empower the scientific community to advance our knowledge of this fascinating and important signaling molecule.

References

-

In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. (2023). Frontiers in Pharmacology. [Link]

-

Role of lysophosphatidic acid and its receptors in the kidney. (2017). Physiological Genomics. [Link]

-

LPA receptor signaling: pharmacology, physiology, and pathophysiology. (2016). Pharmacological Reviews. [Link]

-

Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. (2011). The FEBS Journal. [Link]

-

Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS. (2014). Journal of Chromatography B. [Link]

-

Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis. (2012). American Journal of Respiratory Cell and Molecular Biology. [Link]

-

High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. (2010). Methods in Molecular Biology. [Link]

-

The LPA3 Receptor: Regulation and Activation of Signaling Pathways. (2021). International Journal of Molecular Sciences. [Link]

-

Lysophosphatidic acid (LPA) signaling in cell migration and cancer invasion: a focussed review and analysis of LPA receptor gene expression on the basis of more than 1700 cancer microarrays. (2012). Molecular Cancer. [Link]

-

LPA1-induced cytoskeleton reorganization drives fibrosis through CTGF-dependent fibroblast proliferation. (2012). The Journal of Clinical Investigation. [Link]

-

A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands. (2018). Frontiers in Pharmacology. [Link]

-

1-Oleyl-lysophosphatidic acid (LPA) promotes polarization of BV-2 and primary murine microglia towards an M1-like phenotype. (2016). Journal of Neuroinflammation. [Link]

-

A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration. (2017). Scientific Reports. [Link]

-

LC/MS Method for Comprehensive Analysis of Plasma Lipids. (2018). Agilent. [Link]

-

Migration assay. Effect of lysophosphatidic acid (LPA) 18:1 and the LPA receptor 1, 3 (and 2) inhibitor Ki16425 on migration after 24 h, 48 h, and 72 h of different human breast cancer cell lines. ResearchGate. [Link]

-

In vitro Cell Migration & Invasion Assays l Protocol Preview. (2022). YouTube. [Link]

-

CALCIUM FLUX PROTOCOL. Stanford University. [Link]

-

Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors. (2013). PLoS ONE. [Link]

-

Inhibition of LPA-LPAR1 and VEGF-VEGFR2 Signaling in IPF Treatment. (2023). International Journal of Molecular Sciences. [Link]

-

Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader. (2018). The Journal of Lipid Research. [Link]

-

G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. (2022). YouTube. [Link]

-

LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Waters. [Link]

-

FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. [Link]

-

Drawing graphs with dot. Graphviz. [Link]

-

Ca2+ Mobilization Assay. Creative Bioarray. [Link]

-

In vitro Cell Migration and Invasion Assays. (2012). Journal of Visualized Experiments. [Link]

-

Lysophosphatidic acid (LPA) signaling in the nervous system. (2015). Neuron. [Link]

-

Regulation of T Cell Motility In Vitro and In Vivo by LPA and LPA2. (2012). PLoS ONE. [Link]

-

Improving sample preparation for LC-MS/MS analysis. (2023). News-Medical.net. [Link]

-

Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1. (2015). Cell. [Link]

-

In vitro Cell Migration and Invasion Assays. (2012). Journal of Visualized Experiments. [Link]

-

Plasma Lipid Extraction Protocols for Lipidomics. (2018). Frontiers in Physiology. [Link]

-

Lateral access mechanism of LPA receptor probed by molecular dynamics simulation. (2019). PLoS Computational Biology. [Link]

-

A Quick Introduction to Graphviz. (2017). [Link]

-

Genetic deletion or pharmacologic antagonism of LPA1 ameliorates dermal fibrosis in a scleroderma mouse model. (2011). Arthritis & Rheumatism. [Link]

-

G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. (2022). YouTube. [Link]

-

Establishment of a Spontaneous Liver Fibrosis Model in NOD/SCID Mice Induced by Natural Aging. (2023). International Journal of Molecular Sciences. [Link]

-

KEAM 2026 Exam Analysis: What to Expect, Predictions, Check Engineering and Pharmacy Past Year Paper Review. Shiksha.com. [Link]

Sources

- 1. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophosphatidic acid (LPA) signalling in cell migration and cancer invasion: a focussed review and analysis of LPA receptor gene expression on the basis of more than 1700 cancer microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. LPA1-induced cytoskeleton reorganization drives fibrosis through CTGF-dependent fibroblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. bu.edu [bu.edu]

- 14. moleculardevices.com [moleculardevices.com]

- 15. DOT Language | Graphviz [graphviz.org]

- 16. Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Genetic deletion or pharmacologic antagonism of LPA1 ameliorates dermal fibrosis in a scleroderma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

The Oleoyl-Lysophosphatidic Acid (LPA 18:1) Paradigm in Cancer Biology

The Oleoyl-Lysophosphatidic Acid (LPA 18:[1][2][3][4]1) Paradigm in Cancer Biology

Executive Summary: The Bioactive Standard

In the complex lipidomic landscape of the tumor microenvironment (TME), Oleoyl-lysophosphatidic acid (LPA 18:1) stands as the predominant bioactive species. While "LPA" is often discussed as a generic class, the specific acyl chain length and saturation—specifically the 18-carbon mono-unsaturated oleic acid at the sn-1 or sn-2 position—dictates its high affinity for LPAR receptors and its stability in biological fluids.

This guide moves beyond generalities to focus on the LPA 18:1 axis . It details the biochemical causality of its production via Autotaxin (ATX), its specific role in driving metastatic cascades via the p38 MAPK/uPA axis, and provides rigorous, self-validating protocols for its quantification and functional assessment.

Biochemical Architecture: The ATX-LPA 18:1 Axis

The abundance of LPA 18:1 in malignant ascites (particularly in ovarian and pancreatic cancers) is not accidental; it is a product of substrate availability and enzymatic specificity.

Biosynthesis and The "Wound Healing" Hijack

Tumors hijack the body's wound-healing machinery. The ecto-enzyme Autotaxin (ATX/ENPP2) is the rate-limiting generator of extracellular LPA.[1]

-

Substrate: Lysophosphatidylcholine (LPC), abundant in plasma (bound to albumin).

-

Mechanism: ATX exerts lysophospholipase D (lysoPLD) activity, cleaving the choline headgroup from LPC 18:1 to yield LPA 18:1.[1]

-

Causality: High levels of LPC 18:1 in plasma serve as a massive reservoir. When tumors secrete ATX, they locally convert this inert precursor into the mitogenic LPA 18:1, creating a steep chemotactic gradient that drives invasion.

Degradation and Half-Life

LPA signaling is terminated by Lipid Phosphate Phosphatases (LPP1-3) , which dephosphorylate LPA into Monoacylglycerol (MAG).

-

Cancer Insight: Many aggressive tumors downregulate LPP expression (specifically LPP1/PLPP1), effectively extending the half-life of LPA 18:1 in the TME and sustaining chronic signaling.

Visualization: The ATX-LPA Metabolic Cycle

The following diagram illustrates the production and degradation cycle, highlighting the therapeutic intervention points.

Figure 1: The Autotaxin-LPA 18:1 metabolic axis. LPC serves as the precursor, converted by ATX into bioactive LPA, which is subsequently degraded by LPPs or binds to LPARs.[1]

Signaling Dynamics: The 18:1 Specificity

LPA 18:1 is a pan-agonist for LPAR1-6, but its pathological effects in cancer are mediated primarily through LPAR1 (Edg2) and LPAR2 (Edg4) .

The p38 MAPK / uPA Invasion Switch

A critical mechanism specific to LPA 18:1 in ovarian cancer is the induction of Urokinase Plasminogen Activator (uPA) secretion.[2]

-

Binding: LPA 18:1 binds LPAR1/2.

-

Transduction: G

and G -

The Switch: Unlike other growth factors, LPA 18:1 strongly activates p38 MAPK .

-

Outcome: p38 MAPK phosphorylation drives the transcription and secretion of uPA, a protease that degrades the extracellular matrix (ECM), facilitating metastasis.

Immune Evasion

Recent data indicates LPA 18:1 acts as a "chemorepellent" for CD8+ T cells.

-

Mechanism: LPA 18:1 signaling inhibits the migration of T cells into the tumor core, effectively creating an "immune desert" and protecting the tumor from checkpoint blockade therapies.

Visualization: The LPAR Signaling Network

Figure 2: Signal transduction cascades activated by LPA 18:1. Note the distinct pathways leading to proliferation versus the p38-mediated invasion phenotype.

Protocol: Quantitative Lipidomics (LC-MS/MS)

Objective: Accurate quantification of LPA 18:1 in plasma or culture media. Challenge: LPA is labile. In-source fragmentation of LPC can create artificial LPA signals. Solution: Acidic Methanol Extraction (Bligh-Dyer modified) + Chromatographic Separation of LPC/LPA.

Reagents & Standards

-

Internal Standard (IS): LPA 17:0 (non-endogenous) or 13C-labeled LPA 18:1. Do not use external calibration only.

-

Extraction Solvent: Methanol/Chloroform/HCl (100:50:1 v/v/v). The acid stabilizes the phosphate group.

Step-by-Step Workflow

-

Sample Prep: Thaw plasma on ice. Add 10 µL of IS (1 µM) to 100 µL sample.

-

Protein Precipitation: Add 300 µL of acidified Methanol. Vortex 30s.

-

Phase Separation: Add 100 µL Chloroform. Vortex. Add 100 µL ultrapure water. Centrifuge at 10,000 x g for 10 min at 4°C.

-

Collection: Collect the lower organic phase (chloroform layer). Re-extract the upper phase once to maximize recovery.

-

Drying: Evaporate solvent under nitrogen stream. Reconstitute in 50 µL Methanol.

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters BEH).

-

Mobile Phase: A: Water + 5mM Ammonium Formate (pH 4.0). B: Methanol/Acetonitrile (9:1).

-

Transition (MRM): Monitor m/z 435.2 → 153.0 (for LPA 18:1).

-

Self-Validation Check:

-

LPC Separation: Ensure the retention time of LPC 18:1 is distinct from LPA 18:1 (>1 min separation). If they co-elute, in-source fragmentation of LPC will yield false-positive LPA counts.

Protocol: Functional Invasion Assay (Boyden Chamber)

Objective: Assess the metastatic potential driven specifically by LPA 18:1.

Experimental Setup

-

Cells: Ovarian cancer lines (e.g., SKOV3, OVCAR3). Starve cells (serum-free) for 24h prior to assay to downregulate basal signaling.

-

Chamber: Transwell inserts (8 µm pore size) coated with Matrigel (simulates ECM).

Workflow

-

Upper Chamber: Seed 5x10^4 starved cells in 200 µL serum-free media.

-

Lower Chamber: Add 600 µL media containing LPA 18:1 (10 µM) .

-

Incubation: 20-24 hours at 37°C.

-

Analysis: Wipe non-invaded cells from top. Fix and stain (Crystal Violet) invaded cells on bottom. Count 5 fields/well.

Data Interpretation: Significant invasion in the LPA 18:1 arm, blocked by Ki16425, confirms LPAR-mediated invasion. If p38 inhibition blocks invasion, it confirms the uPA axis.

Therapeutic Targeting & Clinical Status

Targeting the LPA 18:1 axis has shifted from receptor antagonism to upstream enzyme inhibition.

| Target | Drug Candidate | Mechanism | Clinical Status |

| Autotaxin | ONO-8430506 | ATX Inhibitor (block LPA production) | Phase I/II (Solid Tumors) |

| Autotaxin | IOA-289 | ATX Inhibitor (Immuno-oncology) | Phase I (Pancreatic Cancer) |

| LPAR1 | BMS-986020 | LPAR1 Antagonist (Fibrosis/Cancer) | Phase II (Fibrosis), Preclinical (Cancer) |

| LPAR1/3 | Ki16425 | Dual Antagonist | Preclinical Tool Compound |

Strategic Insight: ATX inhibitors are currently favored over LPAR antagonists because they deplete the entire pool of bioactive LPA species (18:1, 20:4, etc.) and prevent the "chemorepulsive" effect on T-cells, potentially turning "cold" tumors "hot."

References

-

Lysophosphatidic acid induction of urokinase plasminogen activator secretion requires activation of the p38MAPK pathway. Source:[2] Spandidos Publications.

-

Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? Source: MDPI (Cells Journal).

-

The lysophosphatidic acid-regulated signal transduction network in ovarian cancer cells. Source: Theranostics.

-

Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer. Source: World Journal of Oncology.

-

Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends. Source: MDPI (Cancers Journal).

-

Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS. Source: ResearchGate / Journal of Chromatography B.

Sources

- 1. Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Secreted autotaxin through LPA suppresses chemotaxis and tumor infiltration of CD8+ T cells | bioRxiv [biorxiv.org]

- 4. aacrjournals.org [aacrjournals.org]

A Technical Guide to Oleoyl-Lysophosphatidic Acid in Stem Cell Differentiation

Abstract: Oleoyl-lysophosphatidic acid (LPA 18:1) is a potent bioactive phospholipid that has emerged as a critical regulator of stem cell fate. This technical guide provides an in-depth exploration of the mechanisms through which LPA influences stem cell differentiation, tailored for researchers, scientists, and drug development professionals. We will dissect the core signaling pathways, examine the differential effects of LPA on various stem cell populations, and provide validated, step-by-step experimental protocols. This document is designed to serve as a practical and authoritative resource, bridging fundamental science with actionable laboratory methods to harness the therapeutic potential of LPA in regenerative medicine.

Part 1: The Bioactive Lipid: Understanding LPA and Its Receptors

Lysophosphatidic acid (LPA) is a family of simple phospholipids that act as extracellular signaling molecules.[1][2] The specific biological activity of LPA is largely determined by the acyl chain attached to the glycerol backbone; the oleoyl (18:1) variant is a prominent species in biological fluids and a focus of intensive research.

1.1 Biosynthesis and Degradation: A Tightly Regulated System

The concentration of extracellular LPA is meticulously controlled by a balance of synthesis and degradation pathways. The primary route for its production in blood plasma involves the enzyme autotaxin (ATX), which hydrolyzes lysophosphatidylcholine (LPC) to generate LPA.[3][4] Intracellularly, LPA can be produced from phosphatidic acid (PA) through the action of phospholipase A (PLA) type enzymes.[4][5] Conversely, LPA is degraded by lipid phosphatases, which remove the phosphate group, or by lysophospholipases that hydrolyze the acyl chain, terminating its signaling activity.[6] This rapid turnover allows for precise spatial and temporal control of stem cell behavior in the niche.

1.2 LPA Receptors: Gateways to Cellular Response

LPA exerts its pleiotropic effects by binding to a family of at least six high-affinity G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆.[2][7][8] These receptors exhibit differential expression across various stem cell types and couple to distinct heterotrimeric G proteins (Gαq/11, Gα12/13, Gαi/o, and Gαs), thereby activating diverse and sometimes opposing downstream signaling cascades.[2][9] This receptor diversity is the mechanistic basis for LPA's context-dependent effects on stem cell fate. For instance, in human mesenchymal stem cells (MSCs), LPA₁ promotes osteogenic differentiation, while LPA₄ signaling opposes this effect.[10]

Part 2: Core Signaling Pathways in LPA-Mediated Stem Cell Decisions

The binding of LPA to its cognate receptors initiates a cascade of intracellular events that converge on key transcription factors and cytoskeletal regulators, ultimately dictating cell fate. Understanding these pathways is crucial for designing experiments to manipulate stem cell differentiation.

2.1 The Gα12/13-RhoA-ROCK Pathway: A Master Regulator of Cytoskeleton and Fate

A canonical pathway activated by LPA, particularly through LPA₁ and LPA₂, is the Gα12/13-RhoA signaling axis.[2][11] Activation of the small GTPase RhoA leads to the stimulation of its downstream effector, Rho-associated kinase (ROCK).[12] ROCK, in turn, phosphorylates Myosin Light Chain (MLC), promoting actomyosin contractility and stress fiber formation.[13][14]

Causality Insight: This pathway is not just about cell shape; it's a critical mechanotransduction hub. The increased cytoskeletal tension generated by RhoA/ROCK signaling can directly influence nuclear transcription factors like YAP/TAZ, which are known drivers of stemness and differentiation.[3][14] In MSCs, sustained RhoA/ROCK activation is strongly associated with osteogenic lineage commitment. Conversely, inhibition of this pathway using compounds like Y-27632 is a cornerstone of many stem cell culture protocols to enhance survival and prevent spontaneous differentiation by reducing cellular tension.[14]

Caption: LPA-Gα12/13-RhoA-ROCK Signaling Pathway.

2.2 Gαi-PI3K/AKT and Gαq-PLC Pathways: Modulators of Survival and Proliferation

LPA also signals through Gαi and Gαq proteins. The Gαi pathway often leads to the activation of Phosphoinositide 3-kinase (PI3K) and its downstream target AKT, a critical cascade for promoting cell survival and proliferation.[1][2][9] This anti-apoptotic effect is vital for protecting transplanted stem cells from harsh microenvironments.[2][9] The Gαq pathway activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC), influencing a wide range of cellular processes including proliferation.[2]

Caption: LPA-activated pro-survival and proliferative pathways.

Part 3: LPA's Role in Specific Stem Cell Populations

The effect of LPA is highly dependent on the stem cell type and its microenvironment. What promotes differentiation in one lineage may inhibit it in another.

3.1 Mesenchymal Stem Cells (MSCs)

MSCs are a key focus of LPA research. LPA is a known promoter of osteogenic differentiation through LPA₁ and the RhoA/ROCK pathway.[2][10][15] It drives the expression of key osteogenic markers such as Runt-related transcription factor 2 (RUNX2) and Alkaline Phosphatase (ALP). Interestingly, the balance between osteogenesis and adipogenesis can be tipped by LPA receptor signaling; while LPA₁ promotes bone formation, LPA₄ activation has been shown to inhibit it.[10][16] LPA also enhances MSC survival and migration, crucial functions for tissue repair.[2]

3.2 Neural Stem/Progenitor Cells (NSCs/NPCs)

The role of LPA in the nervous system is complex and appears to be species- and context-dependent. In rodent models, LPA generally promotes neuronal differentiation from cortical neuroblasts and progenitor cells, an effect mediated primarily by the LPA₁ receptor.[2][17][18] However, in human embryonic stem cell (hESC)-derived NSCs, LPA has been reported to inhibit neuronal differentiation through the Rho/ROCK pathway, highlighting critical species-specific differences.[13][17][19] LPA signaling can also influence NSC cleavage plane orientation, leading to premature neurogenesis.[18]

3.3 Pluripotent Stem Cells (ESCs & iPSCs)

In human embryonic and induced pluripotent stem cells (iPSCs), LPA signaling has been implicated in both the maintenance of pluripotency and the induction of differentiation.[20][21] Recent studies show that LPA can activate the YAP/TAZ pathway, which is essential for inducing naïve pluripotency.[3] Conversely, LPA can also inhibit the expansion and neuronal differentiation of iPSC-derived neural progenitors, similar to its effect on hESCs.[13]

Table 1: Summary of LPA (18:1) Effects on Stem Cell Differentiation

| Stem Cell Type | Primary Receptors | Typical Concentration | Key Signaling Pathway(s) | Predominant Outcome | References |

| Human MSCs | LPA₁, LPA₄ | 1-10 µM | Gα12/13-RhoA-ROCK | Promotes Osteogenesis | [2][10][15] |

| Rodent NPCs | LPA₁ | 1-10 µM | Gαi, Gαq | Promotes Neurogenesis | [2][17][18] |

| Human ESC/iPSC-derived NPCs | LPA₁/LPA₂ | 1-10 µM | Gα12/13-RhoA-ROCK | Inhibits Neurogenesis | [13][17][22] |

| Human Dental Pulp SCs | LPA₃ | 1-5 µM | ERK Signaling | Promotes Proliferation & Osteogenesis | [16] |

Part 4: Experimental Design & Technical Protocols

Translating the science of LPA into reproducible experiments requires robust and validated protocols. The following section provides detailed methodologies for investigating LPA's effects on MSC osteogenesis.

Self-Validation Insight: Each protocol includes internal controls and specific endpoints. For example, the differentiation protocol (4.1) is validated by both a functional enzymatic assay (ALP staining, 4.2) and gene expression analysis (qPCR, 4.3), ensuring that observed phenotypic changes are supported by molecular data.

Caption: Experimental workflow for assessing LPA-mediated osteogenesis.

Protocol 4.1: LPA-Mediated Osteogenic Differentiation of Human MSCs

This protocol details the induction of osteogenesis in human bone marrow or adipose-derived MSCs using LPA as a stimulating agent.

-

Rationale: Standard osteogenic media contain dexamethasone, which can mask the effects of other signaling molecules.[23] This protocol uses a basal osteogenic medium to specifically assess the pro-osteogenic capacity of LPA.

Materials:

-

Human MSCs (passage 3-5)

-

MSC Expansion Medium

-

Basal Osteogenic Medium: DMEM-LG, 10% FBS, 1% Pen/Strep, 50 µg/mL L-ascorbic acid, 10 mM β-glycerophosphate.[23]

-

1-Oleoyl-LPA (Sodium Salt), 1 mM stock in sterile PBS with 0.1% fatty acid-free BSA.

-

6-well tissue culture plates

-

Sterile PBS

Procedure:

-

Cell Seeding: Plate human MSCs in a 6-well plate using MSC Expansion Medium at a density of 2 x 10⁴ cells/cm². Culture overnight to allow for attachment.

-

Establish Controls: The next day (Day 0), aspirate the expansion medium. Designate wells for the following conditions:

-

Negative Control: Basal Osteogenic Medium only.

-

LPA Treatment: Basal Osteogenic Medium + 5 µM LPA (final concentration).

-

-

Induction: Add 2 mL of the appropriate medium to each well.

-

Culture and Maintenance: Incubate cells at 37°C, 5% CO₂. Replace the medium every 2-3 days with fresh, appropriately supplemented medium.

-

Endpoint Analysis: Harvest cells for analysis at specified time points (e.g., Day 7 for early markers, Day 14-21 for late markers).

Protocol 4.2: Alkaline Phosphatase (ALP) Staining

-

Rationale: ALP is a key early marker of osteoblast differentiation.[24] This colorimetric assay provides a rapid qualitative and semi-quantitative assessment of osteogenic commitment.

Materials:

-

Differentiated cells in 6-well plate (from Protocol 4.1)

-

10% Formalin in PBS (Fixative)

-

Alkaline Phosphatase Staining Kit (e.g., Sigmafast BCIP/NBT)

-

Wash Buffer: PBS + 0.05% Tween-20

Procedure:

-

Fixation: At Day 7, aspirate culture medium and gently wash cells twice with PBS. Add 1 mL of 10% Formalin and fix for 15 minutes at room temperature.

-

Washing: Aspirate formalin and wash wells three times with Wash Buffer.

-

Staining: Prepare the BCIP/NBT substrate solution according to the manufacturer's instructions. Add 1 mL to each well and incubate in the dark at room temperature.

-

Monitoring: Monitor for the development of a blue/purple precipitate (typically 15-60 minutes).

-

Stopping Reaction: Once desired color intensity is reached, stop the reaction by aspirating the substrate and washing 2-3 times with distilled water.

-

Imaging: Allow wells to air dry and capture images using a scanner or microscope. Positive staining (purple) indicates ALP activity.

Protocol 4.3: Quantitative PCR (qPCR) for Osteogenic Markers

-

Rationale: qPCR provides quantitative data on the transcriptional upregulation of key genes involved in the osteogenic program, offering a molecular correlate to phenotypic changes.

Materials:

-

Differentiated cells (from Protocol 4.1)

-

RNA Lysis Buffer (e.g., TRIzol)

-

RNA Extraction Kit

-

cDNA Synthesis Kit

-

qPCR Master Mix (SYBR Green-based)

-

Primers for target genes (e.g., RUNX2, OCN) and a housekeeping gene (e.g., GAPDH).

Procedure:

-

RNA Extraction: At Day 7 or 14, wash cells with PBS and lyse directly in the well using 1 mL of RNA Lysis Buffer. Proceed with RNA extraction according to the kit manufacturer's protocol.

-

cDNA Synthesis: Quantify RNA concentration and purity. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions in triplicate for each gene (including housekeeping gene) for each experimental condition. A typical 20 µL reaction includes: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA, and 6 µL nuclease-free water.

-

Data Analysis: Run the qPCR plate on a real-time PCR system. Calculate the relative expression of target genes using the Delta-Delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing the LPA-treated group to the negative control.

Part 5: Conclusion and Future Directions

Oleoyl-LPA is a powerful signaling lipid that plays a multifaceted role in directing stem cell fate. Its ability to promote osteogenesis in MSCs while modulating neurogenesis in NPCs underscores the importance of the cellular context, receptor expression profile, and species-specific signaling networks. The provided protocols offer a robust framework for researchers to dissect these effects in their own experimental systems.

Future research will likely focus on the therapeutic application of LPA pathway modulators. Developing receptor-specific agonists and antagonists could allow for precise control over tissue regeneration, offering novel strategies for bone repair, neurodegenerative diseases, and the broader field of regenerative medicine.

References

-

Title: Lysophosphatidic acid as a mediator for proinflammatory agonists in a human corneal epithelial cell line. Source: American Physiological Society Journal. URL: [Link]

-

Title: The Role of Lysophosphatidic Acid in Adult Stem Cells. Source: PMC - PubMed Central. URL: [Link]

-

Title: Lysophosphatidic acid enhances human umbilical cord mesenchymal stem cell viability without differentiation via LPA receptor mediating manner. Source: PubMed. URL: [Link]

-

Title: LPA Signaling Pathways in Cell Biology and Disease Pathogenesis. Source: GlpBio via YouTube. URL: [Link]

-

Title: Roles of lysophosphatidic acid (LPA) receptor-mediated signaling in cancer cell biology. Source: Journal of Experimental & Clinical Cancer Research. URL: [Link]

-

Title: Role of lysophosphatidic acid in proliferation and differentiation of intestinal epithelial cells. Source: PLOS ONE. URL: [Link]

-

Title: Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. Source: PMC - PubMed Central. URL: [Link]

-

Title: The Roles of Lpar1 in Central Nervous System Disorders and Diseases. Source: Frontiers in Molecular Neuroscience. URL: [Link]

-

Title: Lysophosphatidic acid signalling in development. Source: PMC - PubMed Central. URL: [Link]

-

Title: Decoding lysophosphatidic acid signaling in physiology and disease: mapping the multimodal and multinodal signaling networks. Source: PubMed Central. URL: [Link]

-

Title: Rho/ROCK pathway is essential to the expansion, differentiation, and morphological rearrangements of human neural stem/progenitor cells induced by lysophosphatidic acid. Source: OmicsDI. URL: [Link]

-

Title: Revisiting the role of lysophosphatidic acid in stem cell biology. Source: PMC - NIH. URL: [Link]

-

Title: Lysophosphatidic acid enhances human umbilical cord mesenchymal stem cell viability without differentiation via LPA receptor mediating manner. Source: NIH. URL: [Link]

-

Title: Two pathways for lysophosphatidic acid production. Source: PubMed. URL: [Link]

-

Title: Lysophosphatidic Acid Protects Human Mesenchymal Stromal Cells from Differentiation-Dependent Vulnerability to Apoptosis. Source: NIH. URL: [Link]

-

Title: Rho/ROCK pathway is essential to the expansion, differentiation, and morphological rearrangements of human neural stem/progenitor cells induced by lysophosphatidic acid. Source: PubMed Central. URL: [Link]

-

Title: Lysophosphatidic acid induces proliferation and osteogenic differentiation of human dental pulp stem cell through lysophosphatidic acid receptor 3/extracellular signal-regulated kinase signaling axis. Source: PMC - PubMed Central. URL: [Link]

-

Title: Signal Transduction Mechanisms for Lysophosphatidic Acid Mediated Cardiac Differentiation of P19 Stem Cells. Source: University of Hertfordshire Research Archive. URL: [Link]

-

Title: Lysophosphatidic Acid Inhibits Neuronal Differentiation of Neural Stem/Progenitor Cells Derived from Human Embryonic Stem Cells. Source: Ovid. URL: [Link]

-

Title: The role of RhoA/ROCK singaling pathway in organoid research. Source: Journal of Translational Medicine. URL: [Link]

-

Title: The enzymatic pathways of lysophosphatidic acid (LPA) synthesis and degradation. Source: ResearchGate. URL: [Link]

-

Title: Single-cell transcriptome dynamics of the autotaxin-lysophosphatidic acid axis during muscle regeneration reveal proliferative effects in mesenchymal fibro-adipogenic progenitors. Source: Frontiers in Cell and Developmental Biology. URL: [Link]

-

Title: Lysophosphatidic acid synthesis and release. Source: PubMed. URL: [Link]

-

Title: Lysophosphatidic Acid Receptor 1 Specifically Labels Seizure-Induced Hippocampal Reactive Neural Stem Cells and Regulates Their Division. Source: Frontiers in Cellular Neuroscience. URL: [Link]

-

Title: MSC Osteogenic Differentiation. Source: CELLnTEC. URL: [Link]

-

Title: The Rho/Rock signaling cascade mediates membrane localization... Source: ResearchGate. URL: [Link]

-

Title: Low-Intensity Pulsed Ultrasound Promotes Osteogenic Potential of iPSC-Derived MSCs but Fails to Simplify the iPSC-EB-MSC Differentiation Process. Source: Frontiers in Bioengineering and Biotechnology. URL: [Link]

-

Title: The LPA3 Receptor: Regulation and Activation of Signaling Pathways. Source: MDPI. URL: [Link]

-

Title: Role of RhoA and Rho kinase in lysophosphatidic acid-induced endothelial barrier dysfunction. Source: PubMed. URL: [Link]

-

Title: Role of Lysophosphatidic Acid in Neurological Diseases: From Pathophysiology to Therapeutic Implications. Source: IMR Press. URL: [Link]

-

Title: Modulation of Osteogenesis in Human Mesenchymal Stem Cells by Specific Pulsed Electromagnetic Field Stimulation. Source: NIH. URL: [Link]

-

Title: A New Induction Method for the Controlled Differentiation of Human-Induced Pluripotent Stem Cells Using Frozen Sections. Source: MDPI. URL: [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. The Role of Lysophosphatidic Acid in Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the role of lysophosphatidic acid in stem cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two pathways for lysophosphatidic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The LPA3 Receptor: Regulation and Activation of Signaling Pathways [mdpi.com]

- 7. Roles of lysophosphatidic acid (LPA) receptor-mediated signaling in cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Single-cell transcriptome dynamics of the autotaxin-lysophosphatidic acid axis during muscle regeneration reveal proliferative effects in mesenchymal fibro-adipogenic progenitors [frontiersin.org]

- 9. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Role of RhoA and Rho kinase in lysophosphatidic acid-induced endothelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rho/ROCK pathway is essential to the expansion, differentiation, and morphological rearrangements of human neural stem/progenitor cells induced by lysophosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. j-organoid.org [j-organoid.org]

- 15. Decoding lysophosphatidic acid signaling in physiology and disease: mapping the multimodal and multinodal signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lysophosphatidic acid induces proliferation and osteogenic differentiation of human dental pulp stem cell through lysophosphatidic acid receptor 3/extracellular signal-regulated kinase signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. stemcell.com [stemcell.com]

- 18. Frontiers | The Roles of Lpar1 in Central Nervous System Disorders and Diseases [frontiersin.org]

- 19. S-EPMC3622317 - Rho/ROCK pathway is essential to the expansion, differentiation, and morphological rearrangements of human neural stem/progenitor cells induced by lysophosphatidic acid. - OmicsDI [omicsdi.org]

- 20. Induced Pluripotent Stem Cell Differentiation Protocols [sigmaaldrich.com]

- 21. mdpi.com [mdpi.com]

- 22. ovid.com [ovid.com]

- 23. Modulation of Osteogenesis in Human Mesenchymal Stem Cells by Specific Pulsed Electromagnetic Field Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Low-Intensity Pulsed Ultrasound Promotes Osteogenic Potential of iPSC-Derived MSCs but Fails to Simplify the iPSC-EB-MSC Differentiation Process [frontiersin.org]

Elucidating the Endogenous Synthesis of Oleoyl-lysophosphatidic Acid: Pathways, Methodologies, and Therapeutic Frontiers

An In-Depth Technical Guide:

Abstract: Oleoyl-lysophosphatidic acid (18:1 LPA), a prominent species of the lysophosphatidic acid family, is a potent signaling phospholipid with pleiotropic effects on cellular function. Its involvement in fundamental physiological processes and a range of pathologies, from fibrosis to cancer, has positioned it as a molecule of intense scientific and therapeutic interest. This guide provides a comprehensive overview of the core enzymatic pathways governing the endogenous synthesis of Oleoyl-LPA. We will delve into the mechanistic details of the key enzymes, provide field-proven experimental protocols for the accurate quantification and study of its synthesis, and discuss the implications for drug development professionals. This document is structured to serve as a foundational resource for researchers navigating the complexities of LPA metabolism and signaling.

Section 1: The Core Biosynthetic Machinery of Oleoyl-LPA

The cellular and extracellular concentrations of Oleoyl-LPA are meticulously controlled by a network of enzymatic pathways that either generate it from phospholipid precursors or degrade it. Understanding these pathways is fundamental to interpreting its biological role. There are at least two major pathways for LPA production[1][2][3].

The Extracellular Pathway: Autotaxin-Mediated Hydrolysis

The principal route for LPA synthesis in blood and other biological fluids is driven by the secreted enzyme Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[4] ATX possesses potent lysophospholipase D (lysoPLD) activity, which catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA and choline.[4][5][6]

The abundance of 18:1 Oleoyl-LPA in plasma is directly linked to the prevalence of its precursor, Oleoyl-LPC, in circulation.[7] This pathway is a primary source of the LPA that acts on cell surface G protein-coupled receptors (GPCRs), designated LPA1-6.[4][8][9]

Caption: Major extracellular and intracellular pathways of Oleoyl-LPA synthesis.

Intracellular LPA Synthesis Pathways

While ATX dominates extracellular production, several intracellular routes contribute to the LPA pool, which can act as a precursor for more complex glycerolipids or potentially as an intracellular signaling molecule.[6][10]

-

Acylation of Glycerol-3-Phosphate: The de novo synthesis of glycerolipids begins with the acylation of glycerol-3-phosphate at the sn-1 or sn-2 position by glycerol-3-phosphate acyltransferases (GPATs).[11][12][13] This reaction directly produces LPA. While often considered an intermediate for phosphatidic acid synthesis, the LPA generated by this pathway can contribute to the overall cellular pool.[2][14]

-

Deacylation of Phosphatidic Acid (PA): Phosphatidic acid, a core component of cell membranes, can be hydrolyzed by phospholipase A-type enzymes (PLA1 or PLA2) to remove a fatty acid, yielding LPA.[1][3] The specificity of the PLA enzyme determines which fatty acid is cleaved. This pathway is particularly relevant within the cell membrane, where the substrate is located.[2][10]

-

Phosphorylation of Monoacylglycerol (MAG): A third, less emphasized pathway involves the direct phosphorylation of monoacylglycerol by a monoacylglycerol kinase (MAGK) to form LPA.[2][10]

The relative contribution of each pathway can vary significantly depending on the cell type, metabolic state, and the presence of external stimuli.

Table 1: Key Enzymes in Oleoyl-LPA Synthesis

| Enzyme | Pathway | Substrate(s) | Product | Cellular Location | Key Regulators |

| Autotaxin (ATX) | Extracellular | Oleoyl-LPC | Oleoyl-LPA | Secreted (Extracellular) | Gene expression, presence of inhibitors |

| GPATs | Intracellular | Glycerol-3-Phosphate, Oleoyl-CoA | Oleoyl-LPA | Endoplasmic Reticulum, Mitochondria | Substrate availability, metabolic state |

| PLA1 / PLA2 | Intracellular | Oleoyl-containing Phosphatidic Acid | Oleoyl-LPA | Cell Membranes | Ca2+ concentration, inflammatory signals |

| MAG Kinase | Intracellular | Oleoyl-Monoacylglycerol | Oleoyl-LPA | Cytosol / Membranes | Substrate availability |

Section 2: Methodologies for Studying Oleoyl-LPA Synthesis

Robust and reproducible methodologies are critical for investigating the synthesis and function of Oleoyl-LPA. The choice of technique depends on the specific research question, balancing throughput, sensitivity, and specificity.

Quantification of Oleoyl-LPA

Accurate measurement of Oleoyl-LPA levels in biological samples is the cornerstone of research in this field. Concentrations can range from nanomolar in plasma to micromolar in serum, where platelet activation contributes to its production.[7]

Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for its high sensitivity and specificity, allowing for the precise quantification of different LPA acyl species, including 18:1 Oleoyl-LPA.[7][15][16]

Caption: Experimental workflow for Oleoyl-LPA quantification by LC-MS/MS.

Protocol 1: Lipid Extraction and Oleoyl-LPA Quantification by LC-MS/MS

This protocol provides a generalized workflow. Optimization for specific sample types and instrumentation is essential.

-

Sample Preparation:

-

Collect plasma in tubes containing EDTA and immediately add an ATX inhibitor to prevent ex vivo LPA formation.[17]

-

For cell culture, wash cells with ice-cold PBS, scrape, and pellet. Record cell number for normalization.

-

-

Internal Standard Spiking:

-

Add a known quantity of a non-endogenous LPA species (e.g., 17:0 LPA) to the sample. This is critical for correcting for extraction efficiency and matrix effects.

-

-

Lipid Extraction (Acidified Bligh-Dyer Method):

-

To the sample, add a 2:1:0.8 mixture of Methanol:Chloroform:HCl. The acid helps to efficiently extract acidic lipids like LPA.

-

Vortex vigorously and incubate on ice.

-

Induce phase separation by adding chloroform and water. Vortex again.

-

Centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying and Reconstitution:

-

Dry the organic extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid film in a small, known volume of a suitable solvent (e.g., 90:10 Methanol:Water) compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC system coupled to a tandem mass spectrometer.

-

Use a suitable column (e.g., C18 reversed-phase) to separate LPA species based on their acyl chain length and saturation.

-

Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for 18:1 LPA and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 18:1 LPA.

-

Calculate the concentration of 18:1 LPA in the sample by comparing its peak area ratio (relative to the internal standard) against the standard curve.

-

Alternative Method: Competitive ELISA

Enzyme-Linked Immunosorbent Assays (ELISAs) for LPA offer a higher-throughput, less instrument-intensive alternative to LC-MS/MS.[18] These assays use an antibody that recognizes LPA. The signal is inversely proportional to the amount of LPA in the sample.[18]

Table 2: Comparison of Oleoyl-LPA Quantification Methods

| Method | Principle | Pros | Cons |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High specificity and sensitivity; can differentiate and quantify multiple acyl species simultaneously.[7] | Requires expensive equipment and specialized expertise; lower throughput. |

| ELISA | Competitive binding of sample LPA against a labeled LPA for a specific antibody.[18] | High throughput; no specialized mass spectrometry equipment needed; commercially available kits. | Potential for cross-reactivity with other LPA species; may not distinguish between acyl chains. |

Section 3: Downstream Signaling & Therapeutic Implications

The synthesis of Oleoyl-LPA is tightly linked to its function as an extracellular signaling molecule.

Oleoyl-LPA Signaling Cascade

Once secreted, Oleoyl-LPA binds to its cognate GPCRs (LPA1-6) on the cell surface.[6][7] This binding event triggers the activation of heterotrimeric G proteins, including Gi/o, Gq/11, and G12/13, initiating a cascade of downstream signaling events that regulate cell proliferation, migration, survival, and differentiation.[6][7]

Caption: Simplified overview of LPA receptor-mediated signaling pathways.

Therapeutic Targeting of LPA Synthesis

The central role of the ATX-LPA axis in pathological conditions like fibrosis, inflammation, and cancer makes it an attractive target for drug development.[4][8] Inhibiting the synthesis of LPA, particularly via ATX, is a promising strategy to mitigate its disease-promoting effects.

Causality in Experimental Choices: Researchers investigating potential ATX inhibitors must design experiments that validate both target engagement and functional outcome. An ATX activity assay confirms that the compound inhibits the enzyme directly. However, a subsequent cell-based assay (e.g., a migration or proliferation assay) is crucial to demonstrate that inhibiting LPA production translates into a desired biological effect. This two-pronged approach provides a self-validating system for inhibitor efficacy. For instance, studies have shown that targeted inhibition of ATX-mediated LPA biosynthesis may represent a novel way to prevent nerve injury-induced neuropathic pain.[19]

Protocol 2: In Vitro Autotaxin (ATX) Activity Assay

This protocol uses a commercially available fluorescent LPC analogue (e.g., CPF4) that is quenched in its native state and fluoresces upon cleavage by ATX.

-

Reagent Preparation:

-

Reconstitute recombinant human ATX enzyme to a working concentration in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, MgCl2, and fatty-acid-free BSA).

-

Prepare a stock solution of the fluorescent LPC substrate.

-

Prepare serial dilutions of the test inhibitor compound and a known ATX inhibitor (positive control).

-

-

Assay Procedure:

-

In a 96-well black plate, add the assay buffer.

-

Add the test inhibitor or control vehicle to the appropriate wells.

-

Add the ATX enzyme to all wells except the "no enzyme" negative control.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the fluorescent LPC substrate to all wells to start the reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the increase in fluorescence intensity over time at the appropriate excitation/emission wavelengths.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the fluorescence vs. time curve) for each well.

-

Normalize the rates to the vehicle control.

-

Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The endogenous synthesis of Oleoyl-LPA is a dynamic and multifaceted process, governed by distinct extracellular and intracellular enzymatic pathways. The dominance of the ATX-LPA axis in the extracellular space has established it as a high-priority target for therapeutic intervention in numerous diseases. For researchers in the field, a deep understanding of these biosynthetic pathways, coupled with the rigorous application of advanced analytical techniques like LC-MS/MS and validated enzymatic assays, is paramount. This knowledge forms the critical foundation for dissecting the complex biology of LPA and developing next-generation therapeutics that precisely modulate this potent signaling network.

References

-

The enzymatic pathways of lysophosphatidic acid (LPA) synthesis and... - ResearchGate. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Yung, Y. C., Stoddard, N. C., & Chun, J. (2014). LPA signaling in the nervous system. Neuron, 84(4), 1189-1205. [Link]

-

Chen, Y., & Chen, G. (2018). sn-Glycerol-3-phosphate acyltransferases in plants. Plant Signaling & Behavior, 13(10), e1520698. [Link]

-

Keune, W. J., et al. (2022). Autotaxin facilitates selective LPA receptor signaling. bioRxiv. [Link]

-

Aoki, J. (2008). Two pathways for lysophosphatidic acid production. Journal of Biochemistry, 144(3), 271-278. [Link]

-

Choi, J. W., Herr, D. R., Noguchi, K., Yung, Y. C., Lee, C. W., Mutoh, T., Lin, M. E., & Chun, J. (2010). LPA receptors: signaling properties and disease relevance. Journal of Lipid Research, 51(8), 2197-2214. [Link]

-

Kranenburg, O. (2022). The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer. International Journal of Molecular Sciences, 23(3), 1133. [Link]

-

Overview of the autotaxin-lysophosphatidic acid signaling pathway. ATX... - ResearchGate. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Ríos-Pelegrina, R. M., & García-Sáinz, J. A. (2021). The LPA3 Receptor: Regulation and Activation of Signaling Pathways. International Journal of Molecular Sciences, 22(13), 6704. [Link]

-

Inoue, M., et al. (2008). Autotaxin, a synthetic enzyme of lysophosphatidic acid (LPA), mediates the induction of nerve-injured neuropathic pain. Molecular Pain, 4, 6. [Link]

-

Aoki, J. (2004). Mechanisms of lysophosphatidic acid production. Seminars in Cell & Developmental Biology, 15(5), 477-489. [Link]

-

Pathway of glycerolipid synthesis. AGPAT, acyl-glycerol3-phosphate... - ResearchGate. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]